![molecular formula C17H18N2O4 B2418028 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-cyclopentylacetamide CAS No. 1211304-65-2](/img/structure/B2418028.png)

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-cyclopentylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

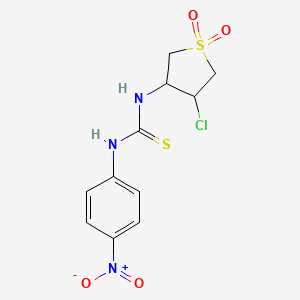

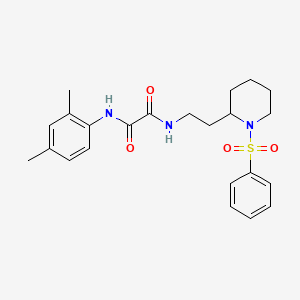

The compound contains several structural components including a benzo[d][1,3]dioxol-5-yl group, an isoxazole ring, and a cyclopentyl group . The benzo[d][1,3]dioxol-5-yl group is a common motif in many bioactive molecules . Isoxazole rings are found in various pharmaceuticals and exhibit diverse biological activities . The cyclopentyl group is a common substituent in medicinal chemistry, often used to improve metabolic stability .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a 1,3-dipolar cycloaddition or nitrile oxide cycloaddition . The benzo[d][1,3]dioxol-5-yl group could potentially be introduced through a condensation reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[d][1,3]dioxol-5-yl group, the isoxazole ring, and the cyclopentyl group . These groups would likely confer distinct chemical properties to the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the isoxazole ring and the benzo[d][1,3]dioxol-5-yl group . The isoxazole ring is known to participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the isoxazole ring could potentially increase the compound’s polarity .Scientific Research Applications

Summary of the Application

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were designed based on literature reports of the activity of indoles against various cancer cell lines .

Methods of Application or Experimental Procedures

The compounds were synthesized via a Pd-catalyzed C-N cross-coupling .

Results or Outcomes

The compounds were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. A detailed structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

2. The Synthesis and Application of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide

Summary of the Application

The compound was used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .

Methods of Application or Experimental Procedures

The compound was prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .

Results or Outcomes

A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of the compound on a GCE with the conducting polymer matrix Nafion (NF). The sensitivity, LOQ, and LOD of the proposed sensor towards Pb2+ were calculated from the calibration curves to be 2220.0 pA μM−1 cm−2, 320.0 mM, and 96.0 pM, respectively .

3. Synthesis and Therapeutic Potential of Imidazole Containing Compounds

Summary of the Application

Imidazole ring, a prominent member of the azole class, is a crucial pharmacophore in drug discovery. The imidazole ring is a part of many important therapeutic agents .

Methods of Application or Experimental Procedures

The synthesis of imidazole derivatives involves the reaction of primary amines with α-haloketones followed by dehydrogenation .

Results or Outcomes

Imidazole derivatives have shown a wide range of biological activities including antifungal, antibacterial, antitubercular, anticancer, anti-inflammatory and analgesic, antihypertensive, and antiviral activities .

4. Synthesis and Therapeutic Potential of Imidazole Containing Compounds

Summary of the Application

Imidazole ring, a prominent member of the azole class, is a crucial pharmacophore in drug discovery. The imidazole ring is a part of many important therapeutic agents .

Methods of Application or Experimental Procedures

The synthesis of imidazole derivatives involves the reaction of primary amines with α-haloketones followed by dehydrogenation .

Results or Outcomes

Imidazole derivatives have shown a wide range of biological activities including antifungal, antibacterial, antitubercular, anticancer, anti-inflammatory and analgesic, antihypertensive, and antiviral activities .

Future Directions

properties

IUPAC Name |

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-cyclopentylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c20-17(18-12-3-1-2-4-12)9-13-8-15(23-19-13)11-5-6-14-16(7-11)22-10-21-14/h5-8,12H,1-4,9-10H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHWECZDPUBXCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-cyclopentylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2417947.png)

![(E)-2-((2-hydroxyethyl)amino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2417951.png)

![12,16-Dioxatetracyclo[11.2.1.0^{2,11}.0^{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene](/img/structure/B2417952.png)

![4-Phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide](/img/structure/B2417964.png)

![5-Fluoro-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2417965.png)